molecular formula C7H7BrN2O3 B6225482 methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate CAS No. 2770368-74-4

methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate

Cat. No. B6225482
CAS RN: 2770368-74-4
M. Wt: 247
InChI Key:
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Description

Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate, also known as MBMP, is a brominated pyrazole derivative with a wide range of applications in scientific research. MBMP is a useful reagent for the synthesis of various compounds and can be used to study the biochemical and physiological effects of various compounds. In

Scientific Research Applications

Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate is a versatile reagent used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as pyrazole-3-carboxamides, pyrazole-3-carboxylic acid esters, and pyrazole-3-carboxylic acid derivatives. methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate is also used in the preparation of compounds for the study of the pharmacological effects of various compounds. Additionally, methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate has been used in the synthesis of compounds for the study of the biocatalytic properties of various compounds.

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate is not fully understood. However, it is believed that methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate acts as a proton acceptor and is capable of forming hydrogen bonds with other molecules. This allows it to interact with various compounds and affect their biochemical and physiological properties.
Biochemical and Physiological Effects
methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate has been used to study the biochemical and physiological effects of various compounds. It has been found to affect the activity of enzymes, hormones, and other molecules involved in various biochemical pathways. It has also been found to affect the activity of various neurotransmitters, such as serotonin and dopamine. Additionally, methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate has been found to affect the expression of genes involved in various physiological processes.

Advantages and Limitations for Lab Experiments

Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate is a versatile reagent that is easy to use in laboratory experiments. It is relatively inexpensive and can be used to synthesize a variety of compounds. However, it is important to note that methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate is toxic and should be handled with caution. Additionally, methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate is not soluble in water, so it must be used in an aqueous solvent.

Future Directions

There are a number of potential future directions for methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate. It could be used to study the pharmacological effects of various compounds, as well as their biocatalytic properties. Additionally, methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate could be used to study the effects of various compounds on gene expression and the activity of various enzymes, hormones, and other molecules. Finally, methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate could be used to synthesize compounds for the study of the biochemical and physiological effects of various compounds.

Synthesis Methods

Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate is synthesized by the condensation of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid and methyl acetoacetate in the presence of anhydrous sodium acetate and acetic acid. The reaction is carried out in a solvent such as dichloromethane or toluene and is heated to a temperature of around 80°C. The reaction is complete within 2-3 hours and yields methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate involves the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with methyl chloroformate in the presence of a base to form the corresponding methyl ester. The resulting methyl ester is then reacted with ethyl oxalyl chloride in the presence of a base to form the final product, methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate.", "Starting Materials": [ "4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid", "methyl chloroformate", "ethyl oxalyl chloride", "base" ], "Reaction": [ "Step 1: 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid is reacted with methyl chloroformate in the presence of a base to form the corresponding methyl ester.", "Step 2: The resulting methyl ester is then reacted with ethyl oxalyl chloride in the presence of a base to form the final product, methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate." ] }

CAS RN

2770368-74-4

Product Name

methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate

Molecular Formula

C7H7BrN2O3

Molecular Weight

247

Purity

95

Origin of Product

United States

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